Cas no 1557302-43-8 (3-(2,5-difluoro-4-methylphenyl)propanoic acid)

3-(2,5-difluoro-4-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2,5-difluoro-4-methylphenyl)propanoic acid
- EN300-1852481
- 1557302-43-8
-
- インチ: 1S/C10H10F2O2/c1-6-4-9(12)7(5-8(6)11)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
- InChIKey: ATMUFPPZQMENJX-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(=CC=1CCC(=O)O)F
計算された属性
- 精确分子量: 200.06488588g/mol
- 同位素质量: 200.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 37.3Ų
3-(2,5-difluoro-4-methylphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852481-2.5g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 2.5g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1852481-5.0g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1852481-0.25g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 0.25g |
$617.0 | 2023-09-18 | ||
Enamine | EN300-1852481-0.05g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 0.05g |
$563.0 | 2023-09-18 | ||
Enamine | EN300-1852481-5g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 5g |
$1945.0 | 2023-09-18 | ||
Enamine | EN300-1852481-0.1g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 0.1g |
$591.0 | 2023-09-18 | ||
Enamine | EN300-1852481-10.0g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 10g |
$4052.0 | 2023-06-01 | ||
Enamine | EN300-1852481-0.5g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 0.5g |
$645.0 | 2023-09-18 | ||
Enamine | EN300-1852481-1.0g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1852481-1g |
3-(2,5-difluoro-4-methylphenyl)propanoic acid |
1557302-43-8 | 1g |
$671.0 | 2023-09-18 |
3-(2,5-difluoro-4-methylphenyl)propanoic acid 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
3-(2,5-difluoro-4-methylphenyl)propanoic acidに関する追加情報
Introduction to 3-(2,5-difluoro-4-methylphenyl)propanoic acid (CAS No. 1557302-43-8)
3-(2,5-difluoro-4-methylphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1557302-43-8, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its 2,5-difluoro-4-methylphenyl substituent and a propyl carboxylic acid moiety, exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The fluorine atoms at the 2 and 5 positions of the aromatic ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of this molecule. Fluorine substitution is a well-established strategy in drug design, often employed to enhance metabolic stability, improve binding affinity, and alter lipophilicity. In the case of 3-(2,5-difluoro-4-methylphenyl)propanoic acid, the presence of these fluorine atoms likely contributes to its resistance to enzymatic degradation and facilitates better interaction with biological targets.
3-(2,5-difluoro-4-methylphenyl)propanoic acid has been studied extensively for its potential in the development of novel therapeutic agents. Its structural framework suggests applications in the treatment of various diseases, including inflammatory disorders, neurological conditions, and cancer. Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding interactions of this compound with biological receptors with high accuracy.
One of the most intriguing aspects of 3-(2,5-difluoro-4-methylphenyl)propanoic acid is its ability to act as a modulator of enzyme activity. Specifically, studies have shown that this compound can interact with enzymes involved in metabolic pathways relevant to inflammation and pain signaling. By binding to these enzymes, it may inhibit the production of pro-inflammatory cytokines and reduce pain perception. This mechanism has been explored in preclinical models, where 3-(2,5-difluoro-4-methylphenyl)propanoic acid demonstrated promising results in reducing inflammation and alleviating pain without significant side effects.
The propyl carboxylic acid group in 3-(2,5-difluoro-4-methylphenyl)propanoic acid also contributes to its versatility as a pharmacological tool. This moiety can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity. Additionally, the propyl chain provides a hydrophobic anchor that helps stabilize the molecule within the lipid environment of cell membranes.
Recent research has also highlighted the potential of 3-(2,5-difluoro-4-methylphenyl)propanoic acid as an intermediate in the synthesis of more complex drug molecules. Its structural features make it an ideal building block for designing hybrid compounds that combine the benefits of multiple pharmacophores. Such hybrid molecules could offer improved therapeutic efficacy and reduced toxicity compared to single-target drugs.
In conclusion, 3-(2,5-difluoro-4-methylphenyl)propanoic acid (CAS No. 1557302-43-8) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique structural features, including the presence of fluorine atoms and a propyl carboxylic acid group, enable it to interact with biological targets in diverse ways. Ongoing research continues to uncover new applications for this compound, making it a valuable asset in the quest for novel therapeutic agents.
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